2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one
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Overview
Description
2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a triazolopyridazine moiety, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Construction of the Triazolopyridazine Moiety: This involves the formation of the triazole ring through cyclization reactions, often starting from hydrazine derivatives and nitriles, followed by the formation of the pyridazine ring.
Attachment of the Diazepane Ring: The diazepane ring is introduced through nucleophilic substitution reactions, where a suitable diazepane derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the triazolopyridazine moiety, potentially converting it to a dihydro derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the diazepane ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydro derivatives of the triazolopyridazine moiety.
Substitution: Various alkylated or arylated derivatives at the diazepane ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged to design new molecules with desired properties.
Biology and Medicine
In biological and medicinal research, 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly those targeting specific kinases involved in disease pathways.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates, which is a critical step in signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1,2,4-triazolo[4,3-a]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one
- 2-(4-(1,2,4-triazolo[4,3-b]pyridazin-3-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one lies in its specific structural configuration, which provides a distinct binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
3-methyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-24-18(28)14-5-2-3-6-15(14)21-19(24)26-10-4-9-25(11-12-26)17-8-7-16-22-20-13-27(16)23-17/h2-3,5-8,13H,4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCLSRLFPHLKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N3CCCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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